molecular formula C13H21N3O2 B1194853 Procainamide 4-hydroxylamine CAS No. 95576-27-5

Procainamide 4-hydroxylamine

Cat. No. B1194853
CAS RN: 95576-27-5
M. Wt: 251.32 g/mol
InChI Key: JBFULHOJGOVPTK-UHFFFAOYSA-N
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Description

Procainamide 4-hydroxylamine is a chemical compound that has gained attention in the scientific community due to its potential in medical research. This compound is a metabolite of the drug procainamide, which is used to treat heart arrhythmias. Procainamide 4-hydroxylamine has been found to have unique properties that make it useful in scientific research, particularly in the study of oxidative stress and cell death. In

Scientific Research Applications

Anti-Malarial Drug Research

Procainamide 4-hydroxylamine has been used in the development of inhibitors to tackle multi-drug resistant malaria parasites . The compound was used in the synthesis of functionalized SAHA derivatives that chemically combine the pan-histone deacetylase inhibitor SAHA with the DNA methyltransferase inhibitor procainamide . These combined molecules showed superior activity in Plasmodium and a potent inhibition against human HDAC6 .

Cytotoxicity Studies

Procainamide 4-hydroxylamine, also known as PAHA, has been found to be highly toxic to dividing cells . This property has been used in cytotoxicity studies to understand the effects of the compound on cell division and growth .

Neutrophil Metabolism Research

Neutrophils have been found to metabolize procainamide to reactive forms . This property of Procainamide 4-hydroxylamine has been used in research to understand the capacity of neutrophils to metabolize procainamide .

Synthesis of Hydroxamic Acids

Hydroxylamine, a component of Procainamide 4-hydroxylamine, plays a crucial role in the synthesis of hydroxamic acids . These acids have applications in medicine and agriculture .

Production of Pharmaceuticals

Hydroxylamine is used in the production of pharmaceuticals . As a component of Procainamide 4-hydroxylamine, it contributes to the compound’s utility in pharmaceutical production .

Antioxidant and Reducing Agent

Hydroxylamine is commonly used as a reducing agent and antioxidant in chemical reactions . This makes Procainamide 4-hydroxylamine useful in various chemical processes that require these properties .

Future Directions

: Rubin, R. L., & Curnutte, J. T. (1989). Metabolism of procainamide to the cytotoxic hydroxylamine by neutrophils activated in vitro. Journal of Clinical Investigation, 83(4), 1336-1343 (https://doi.org/10.1172/JCI114020)

properties

IUPAC Name

N-[2-(diethylamino)ethyl]-4-(hydroxyamino)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O2/c1-3-16(4-2)10-9-14-13(17)11-5-7-12(15-18)8-6-11/h5-8,15,18H,3-4,9-10H2,1-2H3,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBFULHOJGOVPTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC(=O)C1=CC=C(C=C1)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50241885
Record name Procainamide 4-hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50241885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Procainamide 4-hydroxylamine

CAS RN

95576-27-5
Record name N-[2-(Diethylamino)ethyl]-4-(hydroxyamino)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=95576-27-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Procainamide 4-hydroxylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095576275
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Procainamide 4-hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50241885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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